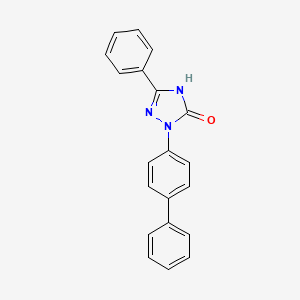
(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Rimantadine is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. Rimantadine is a cyclic amine and a derivative of adamantane, known for its efficacy in inhibiting the replication of influenza A virus
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine typically involves the hydroxylation of Rimantadine. One common method is the catalytic hydroxylation using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3-Hydroxy Rimantadine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to optimize yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions: 3-Hydroxy Rimantadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Rimantadine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Rimantadine.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-Hydroxy Rimantadine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy in treating viral infections and its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Hydroxy Rimantadine is similar to that of Rimantadine. It inhibits the replication of influenza A virus by binding to the M2 transmembrane protein, blocking proton transport and preventing viral uncoating. This action disrupts the viral replication cycle, reducing the severity and duration of the infection .
類似化合物との比較
Amantadine: Another adamantane derivative with antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Tromantadine: An antiviral agent used to treat herpes simplex virus infections.
Uniqueness: This modification allows for a broader range of chemical transformations and potential therapeutic uses compared to its parent compound, Rimantadine .
特性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11?,12? |
InChIキー |
JVWKHPHTJHFQAN-KTMJHZKESA-N |
異性体SMILES |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N |
正規SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
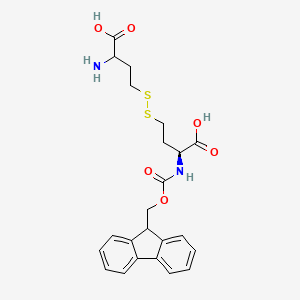
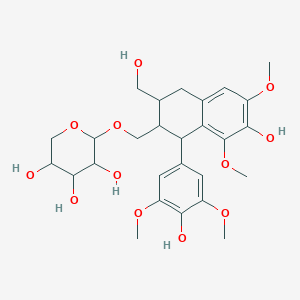
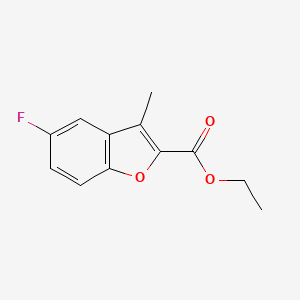


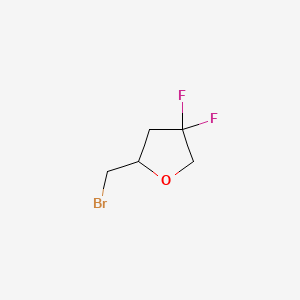
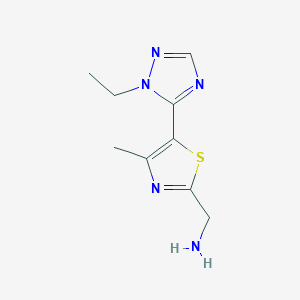
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)




